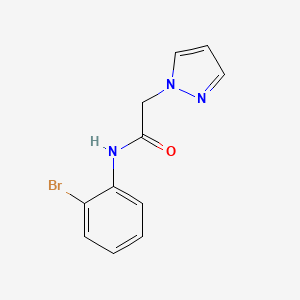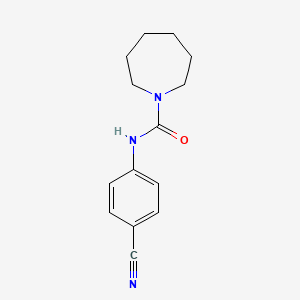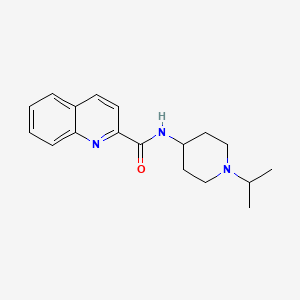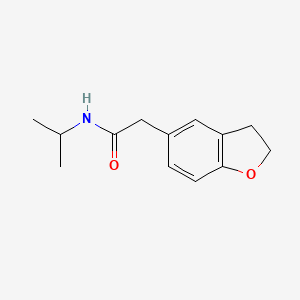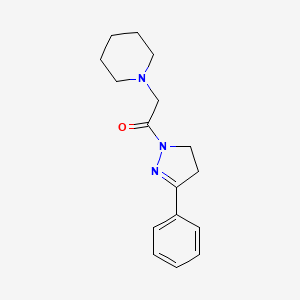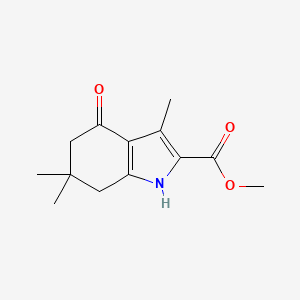
2,4,5-trimethyl-N-propylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-trimethyl-N-propylfuran-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a furan derivative that has been synthesized using different methods.
Scientific Research Applications
2,4,5-trimethyl-N-propylfuran-3-carboxamide has been studied for its potential applications in various fields. It has been found to have anti-inflammatory, antioxidant, and neuroprotective properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
The mechanism of action of 2,4,5-trimethyl-N-propylfuran-3-carboxamide is not fully understood. It has been suggested that it exerts its neuroprotective effects by reducing oxidative stress and inflammation in the brain. It may also enhance the activity of certain enzymes that are involved in the synthesis of neurotransmitters.
Biochemical and physiological effects:
Studies have shown that this compound has antioxidant and anti-inflammatory effects. It has been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in the brain. It has also been shown to reduce oxidative stress and improve mitochondrial function.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2,4,5-trimethyl-N-propylfuran-3-carboxamide in lab experiments is its potential neuroprotective effects. It has been found to protect against oxidative stress and inflammation, which are common contributors to neurodegenerative diseases. However, one of the limitations is the lack of understanding of its mechanism of action. More research is needed to fully understand how this compound exerts its effects.
Future Directions
There are several future directions for the study of 2,4,5-trimethyl-N-propylfuran-3-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. More research is needed to fully understand its mechanism of action and determine its efficacy in animal models and clinical trials. Another area of interest is its potential use as an antioxidant and anti-inflammatory agent in other diseases such as cancer and cardiovascular disease. Additionally, further studies are needed to determine the safety and toxicity of this compound in humans.
In conclusion, this compound is a chemical compound that has potential applications in various fields. Its neuroprotective, anti-inflammatory, and antioxidant properties make it a promising candidate for the treatment of neurodegenerative diseases. However, more research is needed to fully understand its mechanism of action and determine its efficacy and safety in humans.
Synthesis Methods
2,4,5-trimethyl-N-propylfuran-3-carboxamide has been synthesized using different methods. One of the most common methods is the reaction of 2,4,5-trimethylfuran with propionyl chloride in the presence of a catalyst. Another method involves the reaction of 2,4,5-trimethylfuran with propionic anhydride in the presence of a base. The yield and purity of the compound depend on the method used.
properties
IUPAC Name |
2,4,5-trimethyl-N-propylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-5-6-12-11(13)10-7(2)8(3)14-9(10)4/h5-6H2,1-4H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWUSIRUFQACBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(OC(=C1C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

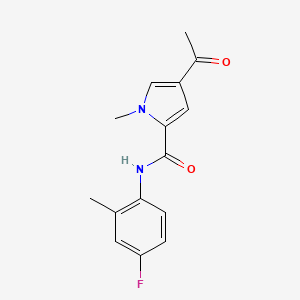
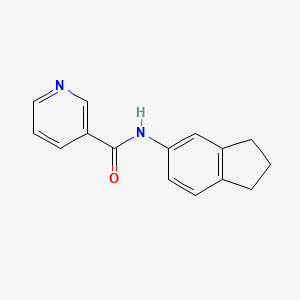

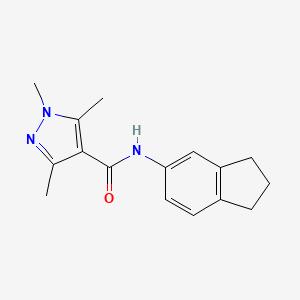
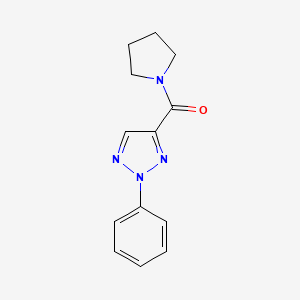
![3-[4-(1H-indol-3-yl)piperidin-1-yl]propanenitrile](/img/structure/B7472653.png)
